4-(2-chlorophenyl)-5-cyano-6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
4-(2-chlorophenyl)-5-cyano-6-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24ClN3O3S/c1-18-26(28(35)33-20-8-4-3-5-9-20)27(22-10-6-7-11-24(22)30)23(16-31)29(32-18)37-17-25(34)19-12-14-21(36-2)15-13-19/h3-15,27,32H,17H2,1-2H3,(H,33,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJAMQKOVXSRCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)C2=CC=C(C=C2)OC)C#N)C3=CC=CC=C3Cl)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-chlorophenyl)-5-cyano-6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide is a member of the dihydropyridine class, which has garnered attention for its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 560.1 g/mol. The structural complexity arises from several functional groups, including cyano, chlorophenyl, methoxyphenyl, and sulfanyl groups, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C30H26ClN3O4S |
| Molecular Weight | 560.1 g/mol |
| IUPAC Name | Ethyl 4-(2-chlorophenyl)-5-cyano-6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-2-methyl-1,4-dihydropyridine-3-carboxamide |
Antimicrobial Activity
Research indicates that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. The presence of the chlorophenyl and methoxy groups in this compound enhances its activity against various bacterial strains. For instance, studies have shown that similar compounds demonstrate effective inhibition against pathogens such as E. coli and S. aureus .
Anticancer Properties
The compound's structure suggests potential anticancer activity due to its ability to modulate ion channels involved in cell proliferation. Dihydropyridines have been investigated for their effects on cancer cell lines, showing promising results in inhibiting growth and inducing apoptosis in various cancer types .
Cardiovascular Effects
Dihydropyridines are well-known calcium channel blockers, which can lead to vasodilation and reduced blood pressure. This compound may exhibit similar cardiovascular effects by interacting with calcium channels, thus providing therapeutic benefits in managing hypertension and related conditions .
Neuroprotective Effects
Preliminary studies suggest that this compound could possess neuroprotective properties. In animal models of cerebral ischemia, compounds with similar structures have been shown to prolong survival rates and reduce mortality through mechanisms that involve modulation of oxidative stress and inflammation .
The biological activity of the compound is primarily attributed to its interaction with specific molecular targets:
- Calcium Channels : By modulating calcium ion flux, the compound can influence various physiological processes related to muscle contraction and neurotransmitter release.
- Enzyme Inhibition : It may also inhibit key enzymes involved in metabolic pathways relevant to cancer and microbial resistance .
Case Studies
Several studies have explored the biological activities of similar compounds:
- Antimicrobial Study : A study evaluated the antibacterial efficacy of a related dihydropyridine derivative against several bacterial strains. The results indicated a significant zone of inhibition correlating with increasing concentrations of the compound .
- Anticancer Efficacy : In vitro studies on cancer cell lines demonstrated that modifications to the dihydropyridine structure could enhance cytotoxicity, suggesting a structure-activity relationship (SAR) that favors certain substituents for improved efficacy .
- Neuroprotection : Research involving animal models showed that administration of dihydropyridine derivatives significantly improved outcomes in models of stroke by reducing neuronal death and preserving cognitive function .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. The presence of chlorophenyl and methoxy groups enhances activity against various bacterial strains. For instance, studies have shown effective inhibition against pathogens such as Escherichia coli and Staphylococcus aureus due to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
Anticancer Properties
The compound's structure suggests potential anticancer activity through modulation of ion channels involved in cell proliferation. Dihydropyridines have been investigated for their effects on cancer cell lines, showing promising results in inhibiting growth and inducing apoptosis in various cancer types. Notably, modifications to the dihydropyridine structure can enhance cytotoxicity, indicating a favorable structure-activity relationship.
Cardiovascular Effects
Dihydropyridines are well-known calcium channel blockers that lead to vasodilation and reduced blood pressure. This compound may exhibit similar cardiovascular effects by interacting with calcium channels, providing therapeutic benefits in managing hypertension and related conditions. Studies suggest that it could effectively lower blood pressure by relaxing vascular smooth muscle.
Neuroprotective Effects
Preliminary studies suggest that this compound possesses neuroprotective properties. In animal models of cerebral ischemia, compounds with similar structures have been shown to prolong survival rates and reduce mortality through mechanisms involving modulation of oxidative stress and inflammation. This indicates potential applications in treating neurodegenerative diseases.
Antimicrobial Study
A study evaluated the antibacterial efficacy of a related dihydropyridine derivative against several bacterial strains. Results indicated a significant zone of inhibition correlating with increasing concentrations of the compound, demonstrating its potential as an antimicrobial agent.
Anticancer Efficacy
In vitro studies on cancer cell lines demonstrated that modifications to the dihydropyridine structure could enhance cytotoxicity. This suggests a structure-activity relationship that favors certain substituents for improved efficacy against specific cancer types.
Neuroprotection Research
Research involving animal models showed that administration of dihydropyridine derivatives significantly improved outcomes in models of stroke by reducing neuronal death and preserving cognitive function. These findings support further investigation into its therapeutic potential for neurodegenerative conditions.
Chemical Reactions Analysis
Step A: Dihydropyridine Core Formation
-
Condensation : Furan-2-carbaldehyde reacts with cyanothioacetamide in ethanol, catalyzed by N-methylmorpholine, forming a thioamide intermediate.
-
Cyclization : Addition of 4-ethoxyacetoacetanilide promotes cycloaddition, yielding a dihydropyridine-thiolate derivative.
-
Purification : Filtration and washing with ethanol/acetone isolate the intermediate .
Step C: Final Substitution
-
The precursor undergoes a second substitution with chloroacetamide analogs (e.g., N-(4-butylphenyl)-2-chloroacetamide) under alkaline conditions, yielding the target compound.
-
Oxidation risks (e.g., air exposure or DMSO) may lead to pyridine byproducts, requiring careful reaction control .
Structural and Analytical Data
-
Molecular Formula : C₂₆H₂₂ClN₃O₂S₂.
-
Key Functional Groups :
-
Purity : Achieved via HPLC (>99%) and NMR (~94%), with minor impurities due to oxidation .
Critical Reaction Conditions
| Parameter | Optimized Values |
|---|---|
| Temperature | 25–40°C (room to warm) |
| Solvents | Ethanol (85–90%), acetone (washing) |
| Catalyst | N-methylmorpholine (base) |
| Reaction Time | 1–24 hours (stirring) |
Challenges and Considerations
-
Oxidation : Dihydropyridine intermediates are prone to oxidation, requiring inert conditions.
-
Byproduct Formation : Partial oxidation yields pyridine derivatives, necessitating rigorous purification .
-
Yield Optimization : Multi-step processes suffer from cumulative yield losses; Step C yields ~56% after purification .
Comparison of Key Reactions
Q & A
Q. What synthetic methodologies are recommended for the preparation of this compound, and what key optimization parameters should be considered?
The synthesis involves multi-step reactions, including condensation of substituted benzaldehydes with aminopyridine derivatives, followed by cyclization. For analogous 1,4-dihydropyridines, Hantzsch-type reactions using ammonium acetate in ethanol under reflux are common . Optimization via Design of Experiments (DoE) is critical, evaluating factors like temperature (70–80°C), catalyst concentration (0.1–0.3 mol% APS), and reaction time (6–8 hours) to maximize yield . Flow chemistry approaches improve reproducibility by enabling precise control of parameters like residence time and mixing efficiency .
Table 1: Key Synthesis Parameters
Q. Which analytical techniques are critical for confirming the structural integrity of this compound, and how are spectral discrepancies addressed?
High-resolution NMR (¹H, ¹³C) and X-ray crystallography are essential for structural confirmation. For example, crystal structures of related dihydropyridines resolved substituent positions and stereochemistry . Discrepancies in NMR signals (e.g., splitting due to conformational isomerism) can be addressed via variable-temperature NMR or 2D experiments (COSY/NOESY) . Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy confirms functional groups like the cyano and carbonyl moieties .
Advanced Research Questions
Q. How can researchers reconcile conflicting reports on the calcium channel modulation efficacy of this compound across pharmacological models?
Contradictions may arise from assay conditions (e.g., ion concentrations, cell types) or impurities. Orthogonal assays (e.g., electrophysiology vs. fluorescent calcium imaging) and stringent purity checks (HPLC >98%) are recommended. Structural analogs with modified sulfanyl groups exhibit varied activity, suggesting substituent-dependent effects. For example, replacing the 4-methoxyphenyl group with a bromophenyl moiety reduced calcium blockade efficacy by 40% .
Q. What computational strategies are validated for predicting metabolic stability, and how do they align with experimental data?
Molecular dynamics simulations and QSAR models incorporating cytochrome P450 binding affinities predict metabolic hotspots. For related pyridine derivatives, in silico predictions of N-demethylation sites matched experimental LC-MS/MS data. MetaSite software identified the sulfanyl group as a primary site of glucuronidation, corroborated by in vitro hepatocyte assays .
Q. What strategies mitigate regioselectivity challenges during sulfanyl group introduction?
Regioselective thioether formation can be achieved using protecting groups for competing nucleophilic sites. In analogous compounds, temporary protection of the cyano group with trimethylsilyl chloride prior to sulfanylation ensured substitution at the 6-position . Kinetic studies under varying pH (6.5–8.5) optimized selectivity, with basic conditions favoring thiolate anion formation for nucleophilic attack .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported antibacterial activity between in vitro and in vivo studies?
Discrepancies may stem from bioavailability differences or metabolic degradation. Pharmacokinetic profiling (e.g., plasma stability, protein binding) and prodrug derivatization (e.g., esterification of the carboxamide) can enhance bioavailability. For example, methyl ester analogs of similar dihydropyridines showed 3-fold higher in vivo efficacy due to improved membrane permeability .
Methodological Recommendations
- Synthetic Optimization : Use flow chemistry for scalability and reproducibility .
- Structural Validation : Combine X-ray crystallography with dynamic NMR to resolve conformational ambiguities .
- Biological Assays : Employ orthogonal models (e.g., patch-clamp electrophysiology and calcium imaging) to validate pharmacological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
